REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([F:11])[C:2]=2[F:1])=[CH:15][CH:14]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,3-difluorobenzoic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=C1F
|
Name
|
|
Quantity
|
5.72 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 180°-185° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
(solid dissolved at 135° C.)
|
Type
|
CUSTOM
|
Details
|
the oil bath was removed
|
Type
|
DISTILLATION
|
Details
|
distilled water (35 mL)
|
Type
|
ADDITION
|
Details
|
was cautiously added in small portions through the condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated at 135°-145° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The oil bath was again removed
|
Type
|
ADDITION
|
Details
|
3N HCl (55 mL) was added to the solution
|
Type
|
ADDITION
|
Details
|
the reaction mixture was then poured into water (750 mL)
|
Type
|
FILTRATION
|
Details
|
The aqueous solution was filtered through Celite
|
Type
|
FILTRATION
|
Details
|
A green solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (methylene chloride)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(C1=C(C(=CC=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 9.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |